![molecular formula C11H22N2 B13153499 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes a nitrogen atom and an isopropyl group attached to the bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of the bicyclic structure . The reaction conditions often include the use of oxidants such as lead tetraacetate (Pb(OAc)4) and potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead tetraacetate and reducing agents such as hydrogen gas in the presence of a catalyst. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions include various substituted amines and oxides, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with molecular targets in biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as its role in enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one: A related compound with a similar bicyclic structure but different functional groups.
3-Azabicyclo[3.2.2]nonanes: Compounds with a similar bicyclic framework but different ring sizes and substituents.
Uniqueness
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine is unique due to its specific bicyclic structure and the presence of the isopropyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C11H22N2 |
|---|---|
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C11H22N2/c1-8(2)13-10-4-3-5-11(13)7-9(12)6-10/h8-11H,3-7,12H2,1-2H3 |
Clé InChI |
JMRWTFYKVADZSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2CCCC1CC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


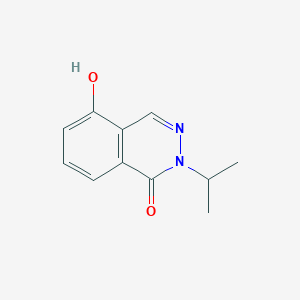
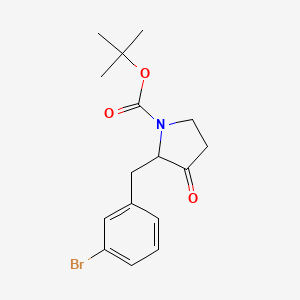
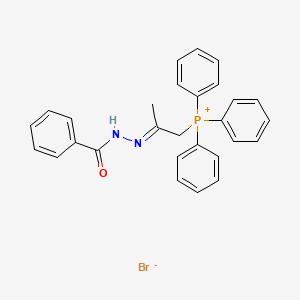
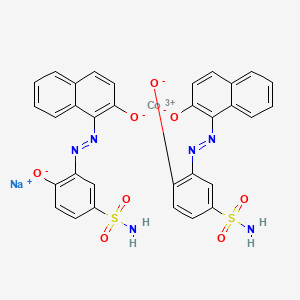

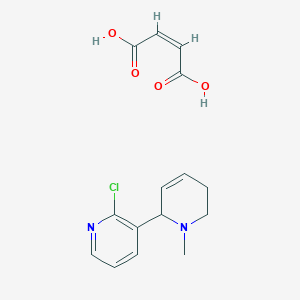
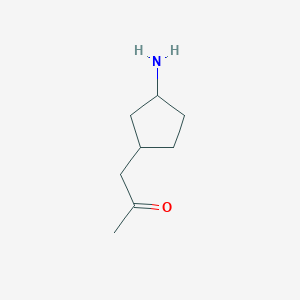


![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)




